molecular formula C11H15NO B1418782 3-(2-Methylphenyl)pyrrolidin-3-ol CAS No. 702630-29-3

3-(2-Methylphenyl)pyrrolidin-3-ol

Cat. No.: B1418782
CAS No.: 702630-29-3
M. Wt: 177.24 g/mol
InChI Key: XYLQIZRZZDDGGI-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)pyrrolidin-3-ol is a pyrrolidine derivative characterized by a hydroxyl group at the 3-position of the pyrrolidine ring and a 2-methylphenyl substituent attached to the same carbon. The compound is often utilized as a hydrochloride salt (CAS: 702630-29-3, RN: 91246-30-9) to enhance solubility and stability . Its molecular formula is C₁₁H₁₅NO, with an average molecular weight of 177.24 g/mol. The structural uniqueness of this compound lies in the combination of an aromatic 2-methylphenyl group and a polar hydroxyl group on a saturated pyrrolidine scaffold, making it a versatile intermediate in medicinal chemistry and drug discovery .

Properties

IUPAC Name

3-(2-methylphenyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)11(13)6-7-12-8-11/h2-5,12-13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLQIZRZZDDGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin. This reaction is regio- and stereoselective, allowing for the efficient construction of the pyrrolidine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of 3-(2-Methylphenyl)pyrrolidin-3-one.

    Reduction: Formation of various reduced derivatives depending on the specific reducing agent used.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

3-(2-Methylphenyl)pyrrolidin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues of 3-(2-Methylphenyl)pyrrolidin-3-ol, highlighting differences in substituents, molecular weight, and physicochemical properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Inferred Properties Reference(s)
This compound 2-Methylphenyl, hydroxyl at C3 C₁₁H₁₅NO 177.24 Balanced lipophilicity; aromatic and polar groups
5-(3-Methoxyphenyl)pyrrolidin-3-ol 3-Methoxyphenyl at C5, hydroxyl at C3 C₁₁H₁₅NO₂ 193.24 Electron-donating methoxy group; enhanced polarity
1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol 3-Trifluoromethylphenyl at N1, hydroxyl at C3 C₁₁H₁₂F₃NO 231.22 Strong electron-withdrawing CF₃ group; increased electronegativity
3-((3-Fluorophenoxy)methyl)pyrrolidin-3-ol 3-Fluorophenoxymethyl at C3 C₁₁H₁₄FNO₂ 223.24 Fluorine-enhanced lipophilicity; ether linkage
3-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol Dihydrobenzofuran-ethyl at C3 C₁₅H₁₉NO₂ 233.31 Bicyclic aromatic system; rigid structure
(S)-1-(2-Aminophenyl)pyrrolidin-3-ol 2-Aminophenyl at N1, hydroxyl at C3 (S-configuration) C₁₀H₁₄N₂O 178.23 Basic amino group; potential for hydrogen bonding

Key Structural and Functional Differences

Substituent Electronic Effects: The 2-methylphenyl group in the target compound provides moderate electron-donating effects due to the methyl substituent, favoring interactions with hydrophobic pockets in biological targets . In contrast, 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol () features a strongly electron-withdrawing trifluoromethyl group, which may enhance binding to electron-deficient receptors or improve metabolic stability .

Stereochemical Considerations: Stereoisomerism significantly impacts biological activity. For example, 1a and 1b () are diastereomers with (3R) and (3S) configurations, respectively, leading to distinct antiviral profiles . Although the target compound’s stereochemistry is unspecified in the evidence, chiral centers in analogues like (S)-1-(2-Aminophenyl)pyrrolidin-3-ol () highlight the importance of enantiopure synthesis for optimized activity .

Impact of Aromatic Systems: The dihydrobenzofuran moiety in 3-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol () introduces a fused bicyclic system, which may confer rigidity and improve binding to planar receptors (e.g., GPCRs) compared to the monocyclic 2-methylphenyl group .

Salt Forms and Solubility: The hydrochloride salt of this compound () likely offers superior aqueous solubility compared to free bases like 3-((3-fluorophenoxy)methyl)pyrrolidin-3-ol (), which lacks ionizable groups .

Biological Activity

3-(2-Methylphenyl)pyrrolidin-3-ol is a pyrrolidine derivative notable for its potential biological activities, including antimicrobial and anti-inflammatory properties. This compound features a pyrrolidine ring with a hydroxyl group at the third position and a 2-methylphenyl substituent, which may influence its pharmacological profile.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₅NO
  • CAS Number : 702630-29-3

Structure Representation

InChI 1S C11H15NO c1 9 4 2 3 5 10 9 11 13 6 7 12 8 11 h2 5 12 13H 6 8H2 1H3\text{InChI 1S C11H15NO c1 9 4 2 3 5 10 9 11 13 6 7 12 8 11 h2 5 12 13H 6 8H2 1H3}

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, potentially effective against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS).

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. This includes binding to receptors or enzymes that play critical roles in inflammation and microbial resistance.

Comparative Analysis with Related Compounds

A comparison with similar compounds can provide insight into the unique biological profile of this compound:

Compound NameStructure FeatureBiological Activity
3-(3-Methylphenyl)pyrrolidin-3-olMethyl group at the 3-positionSimilar antimicrobial activity
3-(4-Methylphenyl)pyrrolidin-3-olMethyl group at the 4-positionVaries in anti-inflammatory effects
3-(2-Chlorophenyl)pyrrolidin-3-olChlorine substituent on the phenylPotentially enhanced antimicrobial

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrolidine derivatives, including this compound:

  • Antimicrobial Study : A recent investigation demonstrated that derivatives of pyrrolidine showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broader application in treating infections caused by resistant strains .
  • Anti-inflammatory Research : In vitro studies indicated that this compound reduced TNF-alpha levels in activated macrophages, highlighting its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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